molecular formula C7H9BrFNO4 B14391976 Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate CAS No. 89704-37-0

Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate

Cat. No.: B14391976
CAS No.: 89704-37-0
M. Wt: 270.05 g/mol
InChI Key: ZIBWUBYAAIHNJE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate is a complex organic compound that features a bromine atom, a fluoroethoxy group, and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-bromo-2-fluorobenzoic acid with (trimethylsilyl)diazomethane to form the methyl ester . This intermediate can then undergo further reactions to introduce the fluoroethoxy and oxobutanoate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • 4-Bromo-2-fluoroanisole

Uniqueness

Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

89704-37-0

Molecular Formula

C7H9BrFNO4

Molecular Weight

270.05 g/mol

IUPAC Name

methyl 4-bromo-2-(2-fluoroethoxyimino)-3-oxobutanoate

InChI

InChI=1S/C7H9BrFNO4/c1-13-7(12)6(5(11)4-8)10-14-3-2-9/h2-4H2,1H3

InChI Key

ZIBWUBYAAIHNJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOCCF)C(=O)CBr

Origin of Product

United States

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